3,4-Di-O-acetyl-D-xylal

Descripción

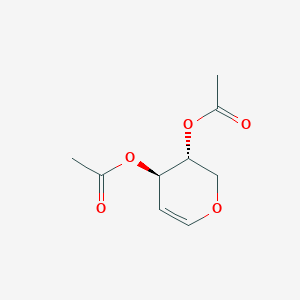

3,4-Di-O-acetyl-D-xylal (CAS: 14125-76-9) is a derivative of D-xylose, a pentose sugar, featuring acetyl groups at the 3- and 4-positions. Its molecular formula is $ \text{C}9\text{H}{12}\text{O}_6 $, with a molecular weight of 216.18 g/mol. The compound is typically a colorless liquid with a minimum purity of 98% (verified via $ ^1\text{H-NMR} $) and is soluble in polar aprotic solvents such as DCM, DMF, DMSO, and MeOH .

Propiedades

IUPAC Name |

[(3R,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Solvent and Temperature Effects

The choice of solvent profoundly influences reaction kinetics. THF, employed in classical methods, stabilizes intermediates through coordination with zinc, whereas acetonitrile accelerates elimination via its polar aprotic nature. Lower temperatures (−20°C) favor selective elimination over side reactions such as acetyl migration, as evidenced by the clean conversion in Csuk’s protocol. Elevated temperatures (up to 60°C) in zinc/ammonium chloride systems reduce reaction times but necessitate rigorous monitoring to prevent decomposition.

Workup and Purification

Post-reaction processing typically involves quenching with saturated sodium bicarbonate, extraction with dichloromethane (DCM), and drying over anhydrous sodium sulfate. Crystallization from ethyl acetate/hexane mixtures yields this compound as a colorless solid. Purity assessments via $$ ^1 \text{H-NMR} $$ confirm ≥98% chemical integrity, with characteristic signals at δ 5.35 (H1, dd), 4.85 (H2, m), and 2.10–2.05 (acetyl CH$$_3$$).

Palladium-Catalyzed C-Arylation Strategies

Singh and Kandasamy (2018) introduced a stereocontrolled route using palladium acetate and aryldiazonium tetrafluoroborates. This method enables direct C-arylation at the anomeric carbon of D-xylal, producing 2,3-deoxy-3-keto-α-aryl-C-glycosides in 70–92% yields. While primarily applied to aryl glycosides, the protocol’s mild conditions (room temperature, aerobic atmosphere) suggest adaptability for acetylated glycals. Key advantages include stereoselectivity and compatibility with electron-deficient diazonium salts.

Conformational and Mechanistic Insights

Vinylogous Anomeric Effect (VAE)

The reactivity of this compound is modulated by its dominant $$ ^5\text{H}4 $$ conformation, stabilized by hyperconjugation between the endocyclic oxygen’s lone pair and the C3–O2 σ* orbital. This VAE weakens the C3–O bond, enhancing susceptibility to electrophilic attack. Comparative studies with 3,4,6-tri-O-acetyl-D-glucal reveal that axial substituents at C5 destabilize $$ ^5\text{H}4 $$, reducing reactivity.

Aqueous Stability and Byproduct Formation

Heating this compound in aqueous media generates cyclic and open-chain unsaturated byproducts, as characterized by CGC-MS. AM1 computational modeling corroborates a stepwise mechanism: initial hydrolysis of the acetyl groups, followed by ring-opening and keto-enol tautomerism. These findings underscore the necessity of anhydrous conditions during synthesis.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Ag-graphite/Zn (Csuk 1986) | THF, −20–25°C, 20 min | 91.9% | High yield, reproducibility | Noble metal cost, sensitive workup |

| Zn/NH$$_4$$Cl (Chen 2016) | CH$$_3$$CN, 30–60°C, 20–50 min | 72–96% | Scalable, cost-effective | Longer reaction times at lower temps |

| Pd-catalyzed (Singh 2018) | RT, aryldiazonium salts | 70–92% | Stereoselectivity, mild conditions | Limited to aryl functionalization |

Industrial and Research Applications

This compound serves as a precursor to antiviral agents, C-aryl glycosides, and enzyme inhibitors. Its utility in Ferrier glycosylations, facilitated by TEMPO oxoammonium activation, underscores its role in constructing complex oligosaccharides. Commercial availability (e.g., Carl ROTH, Synthose) at ~€515/g reflects demand in pharmaceutical R&D.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Di-O-acetyl-D-xylal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form formyl and formate groups.

Substitution: It reacts with azides and hydroxymethyl groups to produce stereoselective reaction products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used as a reducing agent.

Substitution: Reagents such as azides and hydroxymethyl groups are used under controlled conditions to achieve desired products.

Major Products Formed

Formyl and Formate Groups: Formed through oxidation reactions.

Alcohols: Produced via reduction reactions.

Stereoselective Products: Result from substitution reactions with azides and hydroxymethyl groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₂O₅

- Molecular Weight : 200.19 g/mol

- CAS Number : 3152-43-0

Organic Synthesis

3,4-Di-O-acetyl-D-xylal serves as a versatile intermediate in organic synthesis. Its acetyl groups make it a suitable candidate for various transformations, including:

- Hydroformylation : A study demonstrated that this compound could be subjected to hydroformylation using dicobalt octacarbonyl and carbon monoxide under elevated temperatures and pressures. The reaction yielded hydroxymethyl and formyl derivatives, which are valuable for further chemical modifications .

- Benzylation : The benzylation of D-xylal was performed using this compound as the starting material. The procedure involved the addition of HBr in acetic acid followed by treatment with zinc dust, leading to the formation of various acetylated glucose derivatives .

Glycosidation Reactions

Glycosidation reactions are crucial for synthesizing glycosides, which have applications in pharmaceuticals and biochemistry. Notable findings include:

- Furanic Alcohols : Research has shown that this compound can react with furanic alcohols in the presence of ceric(IV) ammonium nitrate (CAN) to produce 2,3-unsaturated glycosides. The reaction conditions were optimized to achieve high yields with anomeric selectivity .

Table 1: Glycosidation Yields with Furanic Alcohols

| Entry | Alcohol | Product Yield (%) | α/β Anomeric Ratio |

|---|---|---|---|

| 1 | Furanic 2a | 85 | 3:1 |

| 2 | Furanic 2d | 90 | 4:1 |

| 3 | Furanic 2e | 75 | 2:1 |

Potential Therapeutic Applications

While the primary focus has been on synthetic applications, there is growing interest in exploring the biological activities of derivatives obtained from this compound:

- Antimicrobial Properties : Some studies suggest that glycosides derived from xylal may exhibit antimicrobial activity, making them candidates for further pharmacological evaluation.

- Biochemical Research : As a biochemical reagent, it is utilized in proteomics research for the development of assays and studies related to carbohydrate-protein interactions .

Case Study 1: Hydroformylation of Xylal Derivatives

In a detailed study published by John David Black at UBC, the hydroformylation of this compound was explored extensively. The results highlighted the formation of various hydroxymethyl and formyl derivatives through controlled reactions under specific conditions . This work underscores the compound's utility as a precursor for complex carbohydrate structures.

Case Study 2: Glycosidation with Furanic Alcohols

Another significant study focused on the glycosidation reaction involving furanic alcohols and this compound. The research demonstrated not only high yields but also favorable anomeric selectivity when using CAN as a catalyst. This finding is crucial for synthesizing specific glycoside configurations that may have desired biological properties .

Mecanismo De Acción

The mechanism of action of 3,4-Di-O-acetyl-D-xylal involves its high reactivity due to the presence of the double bond and acetyl groups. These functional groups facilitate regio- and stereoselective transformations, allowing the compound to interact with various molecular targets. The pathways involved include glycosylation reactions and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparación Con Compuestos Similares

Reactivity in Acid-Catalyzed Additions: 3,4-Di-O-acetyl-D-xylal vs. 3,4-Di-O-acetyl-L-arabinal

Both compounds are glycals derived from pentose sugars but differ in stereochemistry (D-xylose vs. L-arabinose). When reacted with 6-chloropurine under trifluoroacetic acid catalysis:

- This compound : Produces 9-linked nucleosides alongside N-7 isomers due to competing anchimeric assistance and allylic transformation pathways.

- 3,4-Di-O-acetyl-L-arabinal : Generates similar 9-linked products but exhibits distinct stereochemical outcomes and fewer N-7 isomers, highlighting configurational influences on regioselectivity .

Glycosylation Mechanisms: TEMPO$^+$ vs. CAN-Mediated Systems

- TEMPO$^+$-Mediated (this compound) : Operates via a β-fragmentation mechanism to form vinyl oxocarbenium cations, requiring only 0.5 equivalents of TEMPO$^+$ salt. This contrasts with CAN-mediated systems, which necessitate stoichiometric oxidants, indicating divergent catalytic cycles .

- Other Glycals (e.g., 2-Acetoxy Derivatives): Derivatives like 2-acetoxy-3,4-di-O-acetyl-D-xylal undergo tin(IV) chloride-promoted rearrangements to form dihydropyranones, a pathway less common in non-acetylated glycals .

Actividad Biológica

3,4-Di-O-acetyl-D-xylal is a glycal derivative of D-xylal, notable for its unique acetylation pattern which enhances its reactivity and selectivity in various chemical reactions. This compound has garnered attention in both organic synthesis and biological research due to its potential applications in medicinal chemistry, particularly as a precursor for pharmaceuticals.

Molecular Formula : CHO

Molecular Weight : 200.19 g/mol

CAS Number : 3152-43-0

The synthesis of this compound typically involves the acetylation of D-xylal using acetic anhydride or acetyl chloride in the presence of a catalyst like zinc dust at low temperatures. The compound's high reactivity is attributed to the presence of double bonds and acetyl groups, facilitating regio- and stereoselective transformations during chemical reactions .

The biological activity of this compound is primarily linked to its role in carbohydrate metabolism and enzyme interactions. The compound can undergo glycosylation reactions, forming glycosides that are crucial in various biological processes. Its ability to form carbon-carbon and carbon-heteroatom bonds allows it to interact with diverse molecular targets, making it a valuable compound in biochemical research .

Applications in Research

This compound has been utilized in several research contexts:

- Antitumor Activity : In studies exploring the antitumor properties of glycal derivatives, this compound has shown promise as a precursor for compounds with cytotoxic effects against cancer cell lines such as HeLa and MCF-7. Its derivatives have been evaluated for their ability to inhibit cell proliferation and induce apoptosis .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes like Dipeptidyl Peptidase IV (DPP-IV) and Tyrosine Phosphatase 1B (TP1B), which are involved in glucose metabolism regulation. Inhibition of these enzymes can enhance insulin secretion and improve glucose tolerance, indicating potential therapeutic applications in diabetes management .

Glycosidation Reactions

A study conducted by Soro Yaya et al. demonstrated the glycosidation of this compound with various furanic alcohols under neutral conditions using ceric(IV) ammonium nitrate (CAN) as a catalyst. The results highlighted the selective formation of β-anomers with high yields (Table 1).

| Alcohol | Product | Yield (%) | β/α Ratio |

|---|---|---|---|

| 2a | 5a | 82 | 10:1 |

| 2d | 5d | 75 | 9:1 |

| 2e | 5e | 78 | 8:1 |

This study emphasizes the utility of this compound as a chiral building block in synthesizing complex carbohydrates .

Anticancer Properties

Research into the anticancer properties of compounds derived from sugars has indicated that certain derivatives of xylal can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives synthesized from this compound were tested against HepG2 cells, showing promising results in inhibiting cell growth through mechanisms involving apoptosis induction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,4-Di-O-acetyl-D-xylal, and how do reaction conditions influence yield?

- Answer : this compound is typically synthesized via acid-catalyzed glycosylation of D-xylal derivatives. For example, trifluoroacetic acid (TFA) catalyzes the addition of nucleophiles (e.g., purines) to the glycal, forming 9-linked nucleosides. Acetylation of hydroxyl groups is critical to stabilize intermediates and prevent undesired side reactions. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) significantly impact regioselectivity and yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and stereochemistry. Key signals include:

- ¹H NMR : Acetyl methyl protons (~2.0–2.1 ppm) and anomeric proton (δ 5.5–6.5 ppm, dependent on substituents).

- ¹³C NMR : Acetyl carbonyl carbons (~170 ppm) and anomeric carbon (δ 90–100 ppm).

Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies acetyl C=O stretches (~1740 cm⁻¹). X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the choice of glycal (e.g., D-xylal vs. L-arabinal) affect the regioisomeric outcomes in nucleoside synthesis?

- Answer : The glycal’s stereochemistry dictates nucleophilic attack direction. For instance, acid-catalyzed reactions with this compound favor 9-linked purine nucleosides, whereas L-arabinal derivatives may yield N-7-linked isomers. This divergence arises from steric and electronic differences in the glycal’s axial vs. equatorial substituents, which influence transition-state geometry. Computational modeling (DFT) can predict regioselectivity trends .

Q. What mechanistic insights explain the divergent reactivity of TEMPO-mediated vs. ceric ammonium nitrate (CAN)-mediated glycosylation with this compound?

- Answer : TEMPO⁺ (oxoammonium cation) operates via a radical-polar crossover mechanism, generating vinyl oxocarbenium intermediates (II) through β-fragmentation. This pathway requires substoichiometric TEMPO⁺ (0.5 equiv) and proceeds under mild conditions. In contrast, CAN-mediated reactions involve oxidative generation of oxocarbenium ions, requiring stoichiometric CAN and harsher conditions. The TEMPO system’s efficiency suggests a catalytic cycle involving redox regeneration of the mediator .

Q. How can researchers resolve contradictions in reported product distributions from glycosylation reactions involving this compound?

- Answer : Discrepancies often stem from:

- Catalyst purity : Trace acids (e.g., residual TFA) can alter reaction pathways.

- Solvent effects : Polar aprotic solvents (e.g., MeCN) favor ionic intermediates, while nonpolar solvents stabilize radicals.

- Workup procedures : Premature quenching may lead to acetyl group migration.

Systematic kinetic studies and in-situ monitoring (e.g., Raman spectroscopy) are recommended to isolate variables .

Q. What strategies optimize stereochemical control during the synthesis of C-glycosides from this compound?

- Answer : Key approaches include:

- Anchimeric assistance : Acetyl groups at C-3/C-4 stabilize oxocarbenium intermediates, directing nucleophile attack to the β-face.

- Chiral auxiliaries : Temporarily introduced directing groups (e.g., silyl ethers) enforce specific transition-state conformations.

- Low-temperature conditions : Slow equilibration of intermediates at –78°C enhances stereoselectivity.

Post-reaction analysis via NOESY NMR or circular dichroism (CD) validates stereochemical outcomes .

Methodological Guidance

Q. How should researchers design experiments to analyze byproducts in TEMPO-mediated glycosylations?

- Answer : Use deuterium-labeled substrates (e.g., D-xylal-d₃) to track hydrogen transfer pathways via ²H NMR. Coupled with HPLC-MS, this identifies byproducts like hydrolyzed glycals or acetyl-migrated isomers. Quenching reactions at timed intervals and comparing with control reactions (no TEMPO⁺) isolates TEMPO-specific byproducts .

Q. What computational tools are effective for modeling the reaction pathways of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Focus on:

- Charge distribution in oxocarbenium ions.

- Non-covalent interactions (e.g., CH/π) between the glycal and nucleophile.

Solvent effects are incorporated via continuum models (e.g., SMD). Validation via experimental kinetic isotope effects (KIEs) ensures accuracy .

Data Contradiction Analysis

Q. Why do some studies report exclusive β-selectivity in glycosylation, while others observe α/β mixtures?

- Answer : Selectivity depends on:

- Leaving group stability : Bulky groups (e.g., trichloroacetimidates) favor β-products via dissociative mechanisms.

- Nucleophile strength : Soft nucleophiles (e.g., allyl silanes) follow stereoelectronic rules (antiperiplanar attack), while hard nucleophiles (e.g., water) proceed via associative pathways.

Contradictory reports often arise from unaccounted moisture or temperature fluctuations during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.